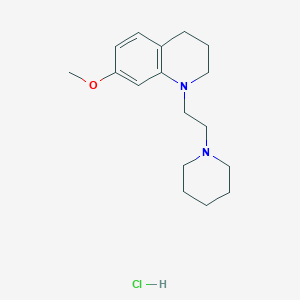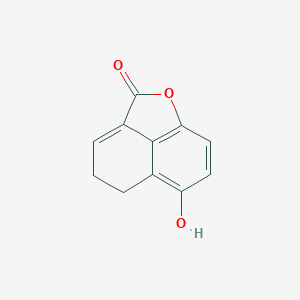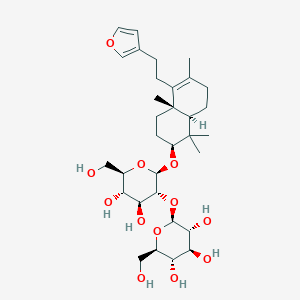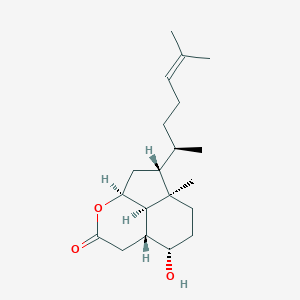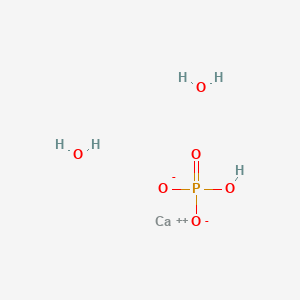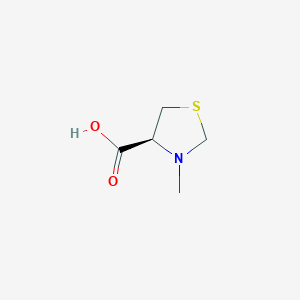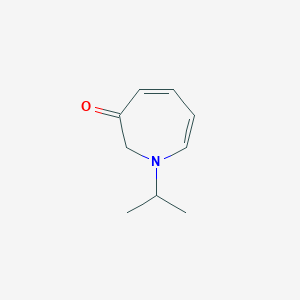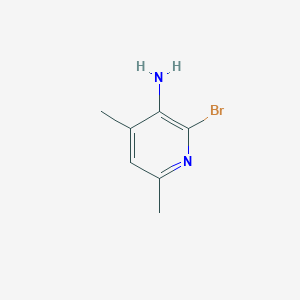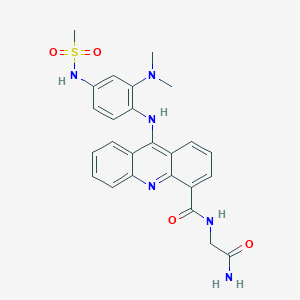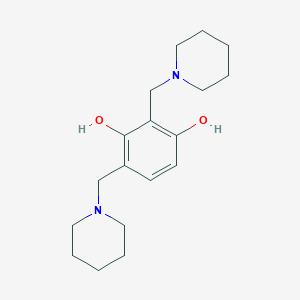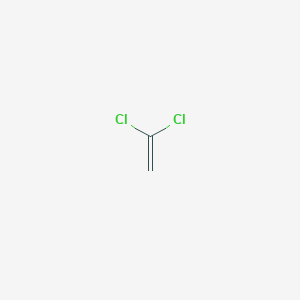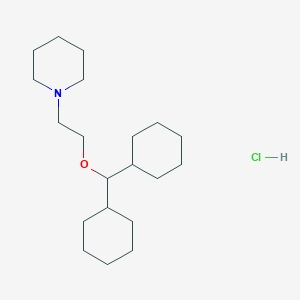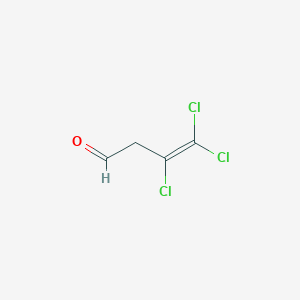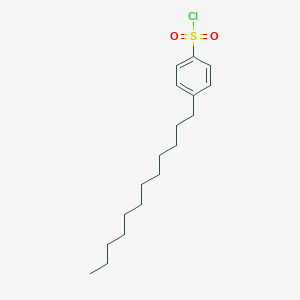
p-Dodecylbenzenesulphonyl chloride
説明
Synthesis Analysis
The synthesis of p-Dodecylbenzenesulphonyl chloride-related compounds often involves multi-component reactions or electropolymerization techniques. For instance, a highly efficient one-pot synthesis method for α-aminophosphonates in aqueous media using p-dodecylbenzensulfonic acid demonstrates the utility of related compounds in catalysis (Movassagh & Alapour, 2013). Additionally, electrosynthesis methods have been employed to create polymers doped with dodecylbenzenesulfonate, indicating its role in polymer chemistry (Syritski et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to p-Dodecylbenzenesulphonyl chloride, such as its sulfonic acid counterparts, plays a crucial role in their functionality. Crystal structure analysis, such as the study of bis(mefloquinium) chloride p-fluorobenzenesulphonate, provides insights into the molecular packing and interactions within crystals, which can influence their chemical reactivity and physical properties (Jotani et al., 2016).
Chemical Reactions and Properties
p-Dodecylbenzenesulphonyl chloride and its derivatives participate in a variety of chemical reactions, serving as catalysts, surfactants, or reactants. The physicochemical interaction between cationic polymers and anionic surfactants, for example, has been studied to understand the formation of micelles and their potential applications in industry (Mukherjee et al., 2011).
Physical Properties Analysis
The physical properties of p-Dodecylbenzenesulphonyl chloride-related compounds, such as their solubility, micellar behavior, and interaction with other chemicals, are crucial for their application in various fields. Studies have explored how these properties affect the performance of dodecylbenzenesulfonic acid in polymerization reactions and its role as a surfactant (Sacchidan et al., 2015).
Chemical Properties Analysis
The chemical properties of p-Dodecylbenzenesulphonyl chloride, such as its reactivity, stability, and interactions with metals, are integral to its applications in corrosion inhibition, catalysis, and as a component in advanced materials. For example, the synergism between imidazoline and sodium dodecylbenzenesulphonate inhibitors has been shown to enhance corrosion inhibition performance on carbon steel (Qian & Cheng, 2019).
科学的研究の応用
-
Water Quality Control
- Field: Environmental Science
- Application: Chlorine compounds like p-Dodecylbenzenesulphonyl chloride can be used in water disinfection . They can help in reducing the formation of disinfection by-products (DBPs), which may be hazardous to human health .
- Method: One approach is the use of chlorine dioxide (ClO2), which has a higher oxidation potential than chlorine and can therefore more effectively oxidize organic matter in water . Another approach is the use of monochloramine, a less reactive and less volatile form of chlorine, that can be more stable in water and reduce DBP formation .
- Results: These advancements in chlorine applications have contributed to safer and more effective water treatment, with reduced risks of DBP exposure for consumers .
-
Chromatography
- Field: Analytical Chemistry
- Application: p-Dodecylbenzenesulphonyl chloride can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
- Method: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results: This method allows for the separation and analysis of p-Dodecylbenzenesulphonyl chloride .
-
Disinfection
- Field: Public Health
- Application: Chlorine compounds like p-Dodecylbenzenesulphonyl chloride can be used in disinfection . They can help control the spread of pathogenic organisms .
- Method: Chlorine can be used in different forms: gaseous, e.g. Cl2 and ClO2, liquid, e.g. NaClO, HClO, and NH2Cl, and solid, e.g. Ca(OCl)2 . The application of chlorine to water treatment poses risks by producing by-products such as organochlorinated compounds .
- Results: Since the usage of disinfectants, there has been a significant decrease in aquatic contagious illnesses such as polio, typhoid fever, hepatitis, and cholera .
-
Antimicrobial Properties
- Field: Microbiology
- Application: Chloride compounds like p-Dodecylbenzenesulphonyl chloride have broad-spectrum antimicrobial properties against bacteria, fungi, and viruses .
- Method: These compounds can be used in various applications due to their antimicrobial properties .
- Results: Effective control of microbial growth and spread .
Safety And Hazards
特性
IUPAC Name |
4-dodecylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBSKIZWQATQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200492 | |
| Record name | p-Dodecylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Dodecylbenzenesulphonyl chloride | |
CAS RN |
52499-14-6 | |
| Record name | 4-Dodecylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52499-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Dodecylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052499146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Dodecylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-dodecylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

